molecular formula C10H3Cl2F4N B1439182 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline CAS No. 1150164-86-5

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline

Cat. No.: B1439182
CAS No.: 1150164-86-5
M. Wt: 284.03 g/mol
InChI Key: IIUHKGPQNHZIJS-UHFFFAOYSA-N
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Description

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C10H3Cl2F4N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,7-dichloroquinoline with fluorinating agents and trifluoromethylating reagents. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions include various substituted quinolines, which can have enhanced biological or material properties .

Scientific Research Applications

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,7-dichloro-8-fluoro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl2F4N/c11-5-2-1-4-6(12)3-7(10(14,15)16)17-9(4)8(5)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUHKGPQNHZIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656290
Record name 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-86-5
Record name Quinoline, 4,7-dichloro-8-fluoro-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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